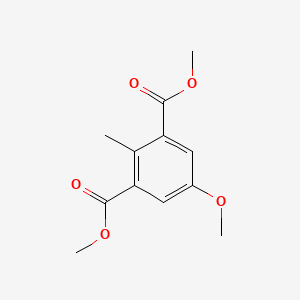

5-Methoxy-2-methyl-isophthalic acid dimethyl ester

Description

BenchChem offers high-quality 5-Methoxy-2-methyl-isophthalic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-isophthalic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7-9(11(13)16-3)5-8(15-2)6-10(7)12(14)17-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEMOXRKTBBUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(=O)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester (CAS 13979-74-3): Synthesis, Properties, and Applications in Advanced Therapeutics

Executive Summary & Chemical Profiling

5-Methoxy-2-methyl-isophthalic acid dimethyl ester (IUPAC: Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate), identified by CAS Number 13979-74-3 , is a highly functionalized aromatic building block. Structurally, it features a central benzene ring substituted with a methoxy group, a benzylic methyl group, and two methyl ester groups at the 1,3-positions.

This specific arrangement—a sterically hindered but electronically activated benzylic position flanked by electron-withdrawing esters—makes it an exceptional precursor. Historically utilized in the synthesis of complex macrocycles like trans-15,16-diethyldihydropyrenes, it has recently emerged as a critical scaffold in modern drug discovery, specifically in the development of isoindolone-based kinase inhibitors for cancer immunotherapy.

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical and structural properties of the compound, which dictate its solubility, reactivity, and suitability for downstream pharmaceutical derivatization[1].

| Property | Value |

| CAS Number | 13979-74-3 |

| IUPAC Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| LogP (Predicted) | ~1.37 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 61.8 Ų |

Mechanistic Role in Organic Synthesis

The most critical synthetic transformation of CAS 13979-74-3 is its conversion to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1) . This brominated intermediate serves as the primary gateway to fused bicyclic pharmacophores[2].

Causality in Reaction Design: The Wohl-Ziegler Bromination

Direct bromination of this scaffold presents a chemoselectivity challenge. The C5-methoxy group is strongly electron-donating, which typically activates the aromatic ring toward unwanted Electrophilic Aromatic Substitution (EAS). To circumvent this, the 2[2] is employed.

-

Why NBS? N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (Br₂). This suppresses the ionic EAS pathway and heavily favors the radical abstraction of the benzylic hydrogen.

-

Why AIBN? Azobisisobutyronitrile (AIBN) is used as a thermal initiator. Upon heating, it undergoes homolysis to generate isobutyronitrile radicals, which initiate the chain reaction by abstracting a bromine atom from NBS.

-

Electronic Stabilization: The two meta-ester groups inductively deactivate the aromatic ring toward EAS while stabilizing the intermediate benzylic radical, ensuring high regioselectivity.

Self-Validating Experimental Protocol: Radical Benzylic Bromination

Objective: Conversion of CAS 13979-74-3 to its bromomethyl derivative (CAS 14094-60-1).

Step-by-Step Methodology:

-

System Setup: Charge a flame-dried, argon-flushed round-bottom flask with 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).

-

Reagent Addition: Add N-bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). Crucial Step: Ensure the system is strictly protected from moisture to prevent the hydrolysis of the resulting benzylic bromide.

-

Thermal Initiation: Heat the reaction mixture to reflux (approx. 80–82 °C) for 3.5 hours.

-

In-Process Validation (Self-Validating System): Monitor the reaction via ¹H-NMR of a crude aliquot. The reaction is deemed complete when the singlet corresponding to the benzylic methyl group (~2.5 ppm, 3H) completely disappears, replaced by a new, downfield singlet corresponding to the bromomethyl group (~4.5–4.8 ppm, 2H).

-

Workup & Purification: Cool the mixture to room temperature. Concentrate the solvent in vacuo, resuspend the residue in dichloromethane, and wash with water to remove the highly water-soluble succinimide byproduct. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product (Typical yield: ~77%).

Synthetic divergence of CAS 13979-74-3 into therapeutic isoindolone scaffolds.

Applications in Advanced Therapeutics: HPK1 Inhibitors

While historically cited in the synthesis of macrocyclic trans-15,16-diethyldihydropyrenes3[3], the most prominent modern application of CAS 13979-74-3 is in the field of immuno-oncology.

The Biological Target: HPK1 (MAP4K1)

Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 adaptor protein. This phosphorylation induces the dissociation of the SLP76-ADAP complex, ultimately leading to the suppression of T-cell proliferation and cytokine secretion. 4[4], heightening anti-tumor immunity and making it a prime target for cancer therapy.

Scaffold Utilization in Drug Design

In recent pharmaceutical developments, specifically detailed in5[5], CAS 13979-74-3 is utilized to construct novel isoindolone compounds .

The structural logic is highly specific:

-

Bicyclic Formation: The ortho-relationship between the bromomethyl group (post-bromination) and the adjacent ester allows for a rapid, high-yielding cyclization with primary amines to form the fused 5-membered lactam (isoindolone) core.

-

Pharmacophore Vectoring: The 5-methoxy group from the original 13979-74-3 scaffold remains intact on the aromatic ring of the isoindolone. In the context of kinase inhibition, this methoxy group serves as a critical vector, either engaging in hinge-binding interactions within the HPK1 ATP-binding pocket or acting as a handle for further derivatization to optimize pharmacokinetic (PK) properties.

Mechanism of HPK1 inhibition by isoindolone derivatives to restore T-cell immunity.

References

-

Molaid Chemical Database. "dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1". Molaid.com. Available at:[Link]

-

Boekelheide, V., & Miyasaka, T. (1967). "Aromatic molecules bearing substituents within the cavity of the π-electron cloud. Synthesis of trans-15,16-diethyldihydropyrene." Journal of the American Chemical Society, 89(7), 1709-1715. Oxford Academic / Chemistry Letters Reference. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer (WO 2021/224818 A1)". NIH.gov. Available at:[Link]

-

Sabnis, R. W. (2022). "Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters, 13(2), 156–157. Available at:[Link]

Sources

- 1. 5-甲氧基-2-甲基-间苯二甲酸二甲酯 | 5-Methoxy-2-methyl-isophthalic acid | 13979-74-3 - 乐研试剂 [leyan.com]

- 2. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester

Executive Summary

5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) is a highly specialized aromatic building block utilized extensively in the design of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a deep dive into the structural causality of the molecule and detailing self-validating synthetic protocols. This whitepaper serves as a definitive resource for drug development professionals and materials scientists seeking to integrate this compound into advanced synthetic workflows.

Physicochemical Profiling & Structural Causality

The utility of this compound stems directly from its highly specific substitution pattern on the central benzene ring.

-

Electronic Push-Pull System: The methoxy group (-OCH₃) at the 5-position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system. Conversely, the two methyl ester groups at the 1 and 3 positions are electron-withdrawing groups (EWGs). This creates a highly polarized electronic environment, which is advantageous for directed electrophilic aromatic substitution in downstream API synthesis.

-

Steric Hindrance: The methyl group at the 2-position provides critical steric bulk. When the ester groups are saponified and coordinated to transition metals in MOF synthesis, this methyl group dictates the dihedral angle of the resulting coordination complex, preventing dense interpenetration of the crystal lattice and thereby maximizing the accessible surface area for gas storage or catalysis[1].

While empirical melting and boiling points are often listed as "N/A" in standard commercial batches due to its primary use as an intermediate[2], highly accurate computational models provide a robust physicochemical profile[3].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Name | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester | Standard IUPAC nomenclature. |

| CAS Number | 13979-74-3 | Primary identifier for commercial sourcing[3]. |

| Molecular Formula | C₁₂H₁₄O₅ | Dictates exact mass for MS validation[3]. |

| Molecular Weight | 238.24 g/mol | Optimal size for a modular building block[3]. |

| Topological Polar Surface Area (TPSA) | 61.83 Ų | Indicates moderate polarity, ensuring good solubility in polar aprotic solvents (DMF, DMSO)[3]. |

| LogP | 1.576 | Lipophilicity favors organic partitioning during aqueous workups[3]. |

| Hydrogen Bond Donors | 0 | Lack of H-donors prevents unwanted self-assembly or aggregation in solution[3]. |

| Hydrogen Bond Acceptors | 5 | High capacity for accepting hydrogen bonds, useful in biological target binding[3]. |

| Rotatable Bonds | 3 | Provides necessary flexibility for the ester and methoxy groups to adopt low-energy conformations[3]. |

Synthetic Methodologies: A Self-Validating System

To utilize this building block effectively, researchers must master both its upstream synthesis and downstream functionalization. The following protocols are engineered with built-in analytical checkpoints, ensuring a self-validating workflow that guarantees high fidelity and yield.

Protocol 1: Upstream Synthesis via Sequential Protection and Alkylation

Step 1: Fischer Esterification of 5-Hydroxy-2-methylisophthalic Acid

-

Action: Dissolve 5-hydroxy-2-methylisophthalic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated sulfuric acid (0.1 eq). Reflux for 12 hours.

-

Causality: The free dicarboxylic acid starting material is highly polar and poorly soluble in the organic solvents required for subsequent etherification. Fischer esterification masks the carboxylic acids as methyl esters, significantly increasing solubility in aprotic solvents like DMF and preventing unwanted side reactions (e.g., esterification of the alkylating agent).

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The highly polar starting material (which remains near the baseline) will disappear, replaced by a distinct, higher Rf spot. Confirm success via ¹H NMR by verifying the appearance of a 6H singlet at ~3.9 ppm, corresponding to the two newly formed ester methoxy groups.

Step 2: Selective O-Methylation (Etherification)

-

Action: Transfer the intermediate (Dimethyl 5-hydroxy-2-methylisophthalate) to anhydrous DMF (0.3 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at 60°C for 8 hours.

-

Causality: K₂CO₃ is selected as the optimal mild base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly reactive phenoxide nucleophile, but weak enough to avoid hydrolyzing the newly formed methyl esters. MeI acts as an excellent electrophile for the Sₙ2 substitution, yielding the target methoxy ether.

-

Self-Validation Checkpoint: Quench the reaction with water and extract with ethyl acetate. Liquid Chromatography-Mass Spectrometry (LC-MS) should show the target mass [M+H]+=239.24 . ¹H NMR will reveal a new 3H singlet at ~3.8 ppm, confirming the successful installation of the aryl methoxy group.

Protocol 2: Downstream Saponification for MOF Ligand Generation

-

Action: Dissolve the synthesized Dimethyl 5-methoxy-2-methylisophthalate in a 1:1 mixture of THF and H₂O (0.2 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq). Stir at room temperature for 4 hours.

-

Causality: While the dimethyl ester is an exceptionally stable storage form, MOF synthesis strictly requires free carboxylates to coordinate with transition metal nodes (e.g., Zn²⁺, Cu²⁺). LiOH is preferred over NaOH or KOH because the lithium cation coordinates less strongly to the intermediate carboxylates, leading to cleaner hydrolysis in THF/water mixtures. The aryl-methoxy bond remains completely stable under these basic conditions.

-

Self-Validation Checkpoint: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the final dicarboxylic acid product. The complete disappearance of the ester methoxy protons (~3.9 ppm) in ¹H NMR (DMSO-d₆) confirms 100% saponification.

Visualization of Synthetic and Functional Pathways

The logical progression from starting material to the final functionalized MOF ligand precursor is mapped below.

Synthetic workflow and downstream functionalization of CAS 13979-74-3.

Applications in Advanced Materials & Drug Development

The strategic value of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester lies in its dual-use nature:

-

Materials Science (MOFs & COFs): Once saponified, the resulting dicarboxylic acid acts as a rigid, V-shaped linker. The 120° angle between the carboxylate groups is ideal for forming Kagome lattices or hexagonal pore structures. The internal methoxy group can be utilized for post-synthetic modification (PSM) or to tune the internal pore polarity for selective CO₂ capture[1].

-

Pharmaceutical Intermediates: The protected ester form allows medicinal chemists to perform aggressive cross-coupling reactions (e.g., Suzuki-Miyaura coupling) on the aromatic ring if halogenated, without the risk of decarboxylation. The methoxy group frequently serves as a hydrogen bond acceptor in kinase inhibitor pharmacophores[3].

References

Sources

Technical Whitepaper: Structural Analysis, Reactivity, and Synthetic Applications of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester

Executive Summary & Chemical Identity

5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3), also known systematically as dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate, is a highly functionalized aromatic building block[1]. Characterized by a central methyl group flanked by two sterically demanding methoxycarbonyl groups, this compound serves as a critical intermediate in both advanced materials science and modern drug discovery[2].

Structural Elucidation & Mechanistic Causality

As an Application Scientist, I frequently encounter challenges with sterically congested aromatics. In this molecule, the reactivity is governed by a delicate "push-pull" electronic system:

-

Electron-Donating Group (EDG): The methoxy group (-OCH₃) at position 5 donates electron density into the aromatic ring via resonance (+R effect).

-

Electron-Withdrawing Groups (EWG): The two ester groups (-COOCH₃) at positions 1 and 3 withdraw electron density via both resonance (-R) and inductive (-I) effects.

-

Steric vs. Electronic Activation: The methyl group at position 2 is heavily sterically compressed by the adjacent esters. Intuitively, one might expect poor reactivity at this benzylic position. However, the para-methoxy group significantly stabilizes any radical intermediate formed at the 2-methyl position. This electronic activation completely overrides the steric hindrance, making the compound an excellent substrate for Wohl-Ziegler bromination[3].

Quantitative Data: Physicochemical Profiling

Understanding the physical properties is essential for downstream purification and biological assay design.

Table 1: Physicochemical and Computational Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| LogP (Octanol/Water) | 1.57 | [1] |

| Topological Polar Surface Area (TPSA) | 61.83 Ų | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Workflows: Selective Benzylic Bromination

A primary synthetic application of CAS 13979-74-3 is its conversion to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)[3].

Causality Behind Experimental Choices

-

Why N-Bromosuccinimide (NBS)? Using elemental bromine (Br₂) would lead to electrophilic aromatic substitution on the electron-rich ring. NBS provides a low, steady concentration of Br₂, which strictly favors the radical benzylic substitution pathway.

-

Why Azobisisobutyronitrile (AIBN)? AIBN is chosen as the radical initiator because it decomposes at a predictable rate at ~80°C, providing a controlled radical chain reaction without the oxidative side reactions associated with peroxides.

-

Why Acetonitrile? The polar ester groups require a solvent with sufficient polarity for dissolution. Acetonitrile is inert to radical bromination and boils at the perfect temperature (82°C) to drive AIBN decomposition.

Step-by-Step Methodology

Table 2: Reaction Optimization Matrix

| Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Br₂ / hν | CCl₄ | 76 | 5.0 | <30% | High degree of competitive ring bromination. |

| NBS / AIBN | Acetonitrile | 82 (Reflux) | 3.5 | 77% | Clean benzylic substitution; optimal conditions[3]. |

Self-Validating Protocol:

-

Initiation Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 eq) and anhydrous acetonitrile[3].

-

Reagent Addition: Add NBS (1.05 eq) and AIBN (0.1 eq). Critical Insight: Limit NBS to a slight excess (1.05 eq) to prevent over-bromination to the dibromomethyl derivative.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C) for 3.5 hours[3]. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

-

Quenching & Workup: Cool the mixture to 0°C. The succinimide byproduct will precipitate and must be removed via vacuum filtration. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted electrophilic bromine species, preventing downstream side reactions.

-

Isolation: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to yield the highly pure bromomethyl intermediate at a 77% yield[3].

Downstream Applications

The resulting bromomethyl intermediate is a highly versatile electrophile:

-

Immuno-Oncology (Drug Discovery): It is utilized in aliphatic nucleophilic substitution reactions to synthesize complex isoindolone compounds. These derivatives function as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical target for enhancing T-cell activation in cancer immunotherapy[3].

-

Materials Science: The compound is a fundamental building block in the synthesis of trans-15,16-diethyldihydropyrene. This complex aromatic system is used to study molecules bearing substituents trapped within the cavity of a π-electron cloud (DOI: 10.1021/ja00983a030)[3].

Reaction Pathway Visualization

Fig 1: Synthetic pathway and applications of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.

References

-

Title: dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1 Source: Molaid URL: [Link]

-

Title: 2,6-Dicarboxy-4-methoxy-toluol (CAS 13979-73-2) Downstream Products Source: LookChem URL: [Link]

Sources

An In-depth Technical Guide to the Determination of the Solubility Profile of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Poor aqueous solubility, a common challenge for many new chemical entities, can lead to low and variable bioavailability, hindering the translation of a promising compound into a viable therapeutic.[1][2] Therefore, a comprehensive understanding of the solubility profile of a compound, such as 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, is not merely a data point but a foundational piece of knowledge that guides formulation strategies, predicts in vivo behavior, and ultimately dictates the success of a drug development program.[1]

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and discuss the interpretation of the generated data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Understanding Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.

-

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[3][4] It represents the true, stable solubility of the most stable crystalline form of the compound.[4][5] This measurement is typically performed in late-stage preclinical development and is essential for formulation development.[1]

-

Kinetic solubility , on the other hand, is a measure of the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[1][3][6] It is often determined in high-throughput screening formats during early drug discovery, where compounds are initially dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[1][2][7] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[3][8]

For the purposes of this guide, we will focus on determining the thermodynamic solubility of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, as this provides a more fundamental and reliable measure of its intrinsic solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method .[4][9] This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached.[9] The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

-

5-Methoxy-2-methyl-isophthalic acid dimethyl ester (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Methoxy-2-methyl-isophthalic acid dimethyl ester to a series of vials, each containing a known volume of a different solvent. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent. The key is to ensure that undissolved solid remains visible after the equilibration period.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] For some compounds, longer equilibration times (up to 72 hours) may be necessary.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles that could interfere with the analysis.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted samples to determine the concentration of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Data Presentation and Interpretation

The experimentally determined solubility data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester at 25°C

| Solvent | Solubility (mg/mL) | Qualitative Description |

| Water | < 0.1 | Practically Insoluble |

| PBS (pH 7.4) | < 0.1 | Practically Insoluble |

| Ethanol | 15.2 ± 0.8 | Sparingly Soluble |

| Methanol | 25.6 ± 1.2 | Soluble |

| Acetone | 50.1 ± 2.5 | Freely Soluble |

| Acetonitrile | 8.3 ± 0.4 | Slightly Soluble |

| Ethyl Acetate | 32.7 ± 1.9 | Soluble |

| Dichloromethane | > 100 | Very Soluble |

| DMSO | > 100 | Very Soluble |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.

The qualitative descriptions are based on the United States Pharmacopeia (USP) definitions. This comprehensive solubility profile provides invaluable insights for downstream applications. For instance, high solubility in volatile organic solvents like dichloromethane and ethyl acetate suggests feasibility for purification by crystallization. The low aqueous solubility would indicate the need for enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to achieve adequate oral bioavailability.

Conclusion

While publicly available solubility data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is scarce, this guide provides a scientifically rigorous and detailed protocol for its determination. By following the outlined shake-flask method, researchers can generate high-quality, reliable thermodynamic solubility data. This information is paramount for making informed decisions throughout the drug discovery and development pipeline, from lead optimization and formulation design to predicting in vivo performance. The principles and methodologies detailed herein empower researchers to build a solid physicochemical foundation for their promising drug candidates.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Avdeef, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Journal of Chemical Education. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [Link]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. raytor.com [raytor.com]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Comprehensive Technical Guide: Molecular Weight Determination and Characterization of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester

Executive Summary

In the realm of advanced organic synthesis and drug development, polyfunctionalized aromatic building blocks are critical for designing molecules with precise steric and electronic profiles. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3), also known as dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate, serves as a highly versatile intermediate[1][2]. This whitepaper provides an in-depth technical analysis of its molecular weight (238.24 g/mol ), structural logic, and the self-validating analytical protocols required to verify its exact mass (238.0841 Da)[3].

Chemical Identity and Structural Analysis

The structural integrity of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is defined by a central benzene ring heavily substituted to manipulate its physicochemical behavior. The presence of two ester groups (-COOCH₃) at positions 1 and 3 provides handles for polymerization or selective hydrolysis, while the methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 2, respectively, dictate the molecule's electron density and spatial conformation[4].

Quantitative Physicochemical Data

To facilitate experimental design, the quantitative properties of the compound are summarized below. The LogP of 1.57 indicates moderate lipophilicity, making it suitable for both organic reactions and integration into biological screening libraries[1].

| Property | Value |

| Chemical Name | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester |

| CAS Number | 13979-74-3 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Average Molecular Weight | 238.24 g/mol |

| Exact Mass (Monoisotopic) | 238.0841 Da |

| Topological Polar Surface Area (TPSA) | 61.83 Ų |

| LogP | 1.57 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Molecular Weight Calculation Logic

The average molecular weight of 238.24 g/mol is derived from the sum of its structural components. Understanding this mass contribution is essential for researchers conducting stoichiometric calculations during complex multi-step syntheses.

Figure 1: Mass contribution breakdown of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.

Synthesis and Mechanistic Pathways

The compound is typically synthesized via the esterification of 2,6-dicarboxy-4-methoxy-toluene (CAS 13979-73-2)[2].

Causality in Synthesis: The choice to convert the dicarboxylic acid into a dimethyl ester is driven by the need to protect the reactive carboxylate groups during subsequent transformations. For instance, when subjected to radical bromination using N-bromosuccinimide (NBS) and AIBN, the esterified form prevents unwanted side reactions at the carboxyl sites, allowing for selective bromination of the C2-methyl group to yield dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS 14094-60-1) with high yields (~77%)[5].

Analytical Characterization: Self-Validating HRMS Protocol

To definitively confirm the molecular formula (C₁₂H₁₄O₅) and exact mass (238.0841 Da)[3], High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Causality behind the methodology: We explicitly select Electrospray Ionization in positive mode (ESI+) over Electron Impact (EI). EI is a "hard" ionization technique that induces rapid fragmentation of the ester and methoxy groups, often obliterating the molecular ion peak. Conversely, ESI is a "soft" ionization method that preserves the intact molecule, allowing us to observe the protonated adduct [M+H]+ at m/z 239.0914. Methanol is chosen as the solvent because its protic nature readily donates protons, maximizing ionization efficiency.

Step-by-Step HRMS Validation Workflow

This protocol is designed as a self-validating system . It incorporates internal calibration and an isotopic distribution check to ensure that the detected mass is an absolute match to the theoretical structure, eliminating false positives.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

-

Validation Check: The formic acid forces the equilibrium toward the protonated state, ensuring a strong [M+H]+ signal.

-

-

Instrument Calibration: Prior to injection, infuse a sodium formate tuning mix. Calibrate the Orbitrap/TOF mass analyzer until the mass error is <2 ppm.

-

Validation Check: This step guarantees that any mass deviation observed is inherent to the sample, not instrument drift.

-

-

Ionization & Acquisition: Inject the sample via direct infusion at a flow rate of 5 µL/min. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C. Scan the m/z range of 100–500.

-

Data Analysis (The Self-Validation Step): Locate the primary peak at m/z 239.0914. To validate that this is indeed C₁₂H₁₄O₅, measure the relative intensity of the M+1 peak (due to naturally occurring ¹³C).

-

Causality: Carbon-12 has a ~1.1% natural ¹³C abundance. For a molecule with 12 carbon atoms, the probability of containing one ¹³C atom is roughly 12×1.1%=13.2% . If the M+1 peak is exactly ~13.2% of the monoisotopic peak's intensity, the carbon count is mathematically verified.

-

Figure 2: Self-validating HRMS workflow for exact mass determination and carbon count verification.

Applications in Drug Development & Materials Science

The precise molecular weight and polyfunctional nature of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester make it highly valuable across multiple disciplines:

-

Pharmaceutical Synthesis: The rigid aromatic core, combined with the specific steric bulk of the methoxy and methyl groups, allows researchers to synthesize molecules designed to fit precisely within the π-electron cavities of target proteins. It is frequently utilized as an upstream precursor for complex active pharmaceutical ingredients (APIs)[2][4].

-

Polymer and Material Science: The dual ester functionalities (at positions 1 and 3) make this compound an ideal monomer for the synthesis of specialized polyesters, polyamides, and advanced Metal-Organic Frameworks (MOFs) where precise molecular weight control is necessary for determining the final polymer's tensile strength and thermal stability[2][6].

Conclusion

The accurate determination of the molecular weight of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (238.24 g/mol ) is more than a basic physical parameter; it is the foundational metric upon which complex stoichiometric syntheses and mass spectrometric validations are built. By utilizing soft ionization HRMS protocols coupled with rigorous isotopic self-validation, researchers can ensure the highest degree of chemical integrity when utilizing this compound in advanced drug discovery and materials engineering.

References

- ChemScene. "13979-74-3 | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester." ChemScene.com.

- LookChem. "Cas 13979-73-2, 2,6-Dicarboxy-4-methoxy-toluol." LookChem.com.

- Molaid. "2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS 47141-04-8." Molaid.com.

- Ludwig-Maximilians-Universität München (LMU). "Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry." Uni-Muenchen.de.

- Molaid. "dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1." Molaid.com.

- BLD Pharm. "73502-03-1 | Methyl 5-methoxy-2-methylbenzoate." BLDpharm.com.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Cas 13979-73-2,2,6-Dicarboxy-4-methoxy-toluol | lookchem [lookchem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS号 47141-04-8 - 摩熵化学 [molaid.com]

- 5. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]

- 6. 73502-03-1|Methyl 5-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester: A Strategic Building Block in Advanced Organic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

In the realm of advanced organic synthesis and drug discovery, the selection of a starting material often dictates the elegance and efficiency of the entire synthetic route. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) represents a highly specialized, polyfunctional aromatic building block[1]. Its structural architecture—a fully substituted benzene ring featuring a 1,3-diester, a 2-methyl group, and a 5-methoxy group—provides a highly symmetrical yet sterically congested core.

The strategic value of this molecule lies in its orthogonal reactivity . The steric encumbrance provided by the flanking ester groups suppresses unwanted electrophilic aromatic substitution, while simultaneously activating the 2-methyl group for regioselective radical functionalization[2]. This precise reactivity profile has made it an indispensable intermediate in the synthesis of complex macrocycles (such as dihydropyrenes)[3] and cutting-edge immuno-oncology therapeutics (such as HPK1 inhibitors)[4].

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 5-methoxy-2-methyl-isophthalic acid dimethyl ester is critical for optimizing reaction conditions, particularly regarding solvent selection and partitioning behavior during workup. The electron-donating methoxy group and electron-withdrawing ester groups create a "push-pull" electronic system across the aromatic ring, which stabilizes reactive intermediates formed at the benzylic position.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural/Practical Implication |

| Chemical Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate | IUPAC standard nomenclature[5]. |

| CAS Number | 13979-74-3 | Primary registry identifier[1]. |

| Molecular Formula | C₁₂H₁₄O₅ | Indicates a high degree of oxygenation[1]. |

| Molecular Weight | 238.24 g/mol | Low MW allows for extensive downstream elaboration[1]. |

| LogP | 1.57 | Moderate lipophilicity; highly soluble in standard organic solvents (DCM, MeCN, EtOAc)[1]. |

| Topological Polar Surface Area (TPSA) | 61.83 Ų | Favorable for membrane permeability in early-stage drug design[1]. |

| H-Bond Acceptors / Donors | 5 / 0 | Acts exclusively as a hydrogen bond acceptor[1]. |

Core Synthetic Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of instructions; it is a self-validating system where the underlying chemical causality is understood, and intermediate success is empirically verifiable.

Protocol A: Regioselective Benzylic Bromination (The Gateway Reaction)

The most critical transformation of this starting material is the functionalization of the 2-methyl group. Direct nucleophilic attack on the ring is impossible; therefore, a radical pathway is employed[2].

-

Causality: The 2-methyl group is selectively targeted because the resulting benzylic radical is resonance-stabilized by the aromatic ring. The two flanking ester groups and the para-methoxy group create a synergistic stabilization effect, significantly lowering the C-H bond dissociation energy of the 2-methyl group compared to the methoxy methyl group. AIBN serves as the thermal radical initiator, while NBS provides a steady, low concentration of bromine radicals, preventing over-bromination.

Step-by-Step Methodology:

-

Initialization: Dissolve 1.0 equivalent of 5-methoxy-2-methyl-isophthalic acid dimethyl ester in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere[2].

-

Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN)[2].

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 3.5 hours[2]. The heat decomposes AIBN, initiating the radical chain reaction.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between dichloromethane and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typically yields ~77% of dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate[2].

Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The successful reaction is validated by the disappearance of the Ar-CH₃ singlet at ~2.5 ppm and the emergence of a new, deshielded singlet at ~4.8 ppm corresponding to the Ar-CH₂Br protons.

Protocol B: Amination and Ester Reduction

To build complex pharmacophores like isoindolones or cyclophanes, the brominated intermediate must be further elaborated.

-

Causality: The benzylic bromide is a highly potent electrophile due to the electron-withdrawing nature of the adjacent ester groups. Nucleophilic substitution (Sₙ2) with an amine (e.g., dimethylamine) proceeds rapidly. Subsequent reduction with LiAlH₄ selectively targets the ester carbonyls, reducing them to primary alcohols, while the newly introduced tertiary amine remains inert[2].

Step-by-Step Methodology:

-

Amination: React the bromomethyl intermediate with excess dimethylamine in THF at room temperature for 2 hours. Filter off the precipitated amine salts and concentrate.

-

Reduction: Dissolve the crude amine in anhydrous THF and cool to 0 °C. Slowly add 2.5 equivalents of LiAlH₄. Stir for 4 hours, allowing the reaction to warm to room temperature[2].

-

Quenching (Fieser Method): Carefully quench with water, 15% NaOH, and water in a 1:1:3 volumetric ratio. Filter the granular aluminum salts.

-

Isolation: Concentrate the filtrate to yield the amino-diol intermediate.

Self-Validation Checkpoint: TLC analysis using Dragendorff’s reagent will confirm the presence of the basic amine. Post-reduction, IR spectroscopy will validate the transformation by the complete disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Applications in Advanced Therapeutics & Materials

The true value of 5-methoxy-2-methyl-isophthalic acid dimethyl ester is realized in its downstream applications, bridging the gap between fundamental organic chemistry and applied sciences.

Immuno-Oncology: HPK1 Inhibitors

Hematopoietic progenitor kinase 1 (HPK1, or MAP4K1) is a critical negative regulator of T-cell activation[4]. When a T-cell receptor (TCR) is stimulated, HPK1 is phosphorylated, leading to the degradation of SLP76 and subsequent T-cell exhaustion[4]. Inhibiting HPK1 rescues T-cell function, heightening antitumor immunity and improving responses to vaccine therapies[4].

The brominated derivative of our starting material is a vital precursor in the synthesis of isoindolone-based HPK1 inhibitors (patented by Pfizer, WO 2021/224818 A1)[4]. The orthogonal functional groups allow for precise cyclization to form the isoindolone core, which serves as the primary pharmacophore that binds the ATP pocket of the HPK1 kinase domain[4].

Materials Science: Dihydropyrenes and Aromaticity

Beyond pharmaceuticals, this building block is foundational in physical organic chemistry. In Boekelheide's landmark synthesis of trans-15,16-diethyldihydropyrene, the amino-diol derivative (synthesized via Protocol B) was utilized to construct the internal cavity of a π-electron cloud[2],[3]. The rigid, highly substituted nature of the isophthalate core forces the molecule into a cyclophane geometry, allowing researchers to study ring currents and aromaticity in constrained environments[3].

Visualizations of Workflows and Biological Pathways

To synthesize the technical data presented, the following diagrams map the chemical divergence of the starting material and its ultimate biological impact.

Caption: Synthetic divergence of 5-methoxy-2-methyl-isophthalic acid dimethyl ester.

Caption: HPK1 signaling pathway and the restorative role of isoindolone inhibitors.

References

-

Title: Cas 13979-73-2, 2,6-Dicarboxy-4-methoxy-toluol Source: LookChem URL: [Link]

-

Title: dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1 Source: MolAid URL: [Link]

-

Title: Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer (WO 2021/224818 A1) Source: National Institutes of Health (NIH PMC) URL: [Link]

-

Title: HALOGENATION OF 2,7-DI-TERT-BUTYL-TRANS-10b,10c-DIALKYL-10b,10c-DIHYDROPYRENES (citing J. Am. Chem. Soc., 89, 1709, 1967) Source: Oxford Academic / Chemistry Letters URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 13979-73-2,2,6-Dicarboxy-4-methoxy-toluol | lookchem [lookchem.com]

The Isophthalate Scaffold: A New Paradigm in Kinase Modulation

Executive Summary

Protein kinase C (PKC) is a ubiquitous family of serine/threonine kinases that govern critical cellular processes, including proliferation, apoptosis, and differentiation. Historically, targeting the regulatory C1 domain of PKC has relied on natural products such as phorbol esters and bryostatins. While highly potent, these naturally occurring ligands possess complex, synthetically challenging architectures that limit their optimization as viable therapeutics.

Recent advancements in structure-based drug design have identified substituted isophthalic acid esters —specifically dialkyl 5-(hydroxymethyl)isophthalates (HMIs)—as a novel, synthetically accessible class of C1 domain ligands. This technical guide explores the biological activity, structure-activity relationships (SAR), and experimental validation of these compounds, providing a comprehensive framework for researchers developing next-generation kinase modulators.

Mechanistic Rationale: Targeting the C1 Domain

The C1 domain of PKC is a cysteine-rich zinc-finger-like motif that naturally binds diacylglycerol (DAG) in the presence of membrane phospholipids. To successfully compete with DAG or potent surrogates like phorbol esters, a synthetic ligand must satisfy two distinct biophysical requirements:

-

Hydrogen Bonding: The ligand must form specific hydrogen bonds with the highly conserved residues within the hydrophilic binding cleft of the C1 domain.

-

Membrane Insertion: The ligand must possess sufficient hydrophobicity to anchor the PKC-ligand complex into the plasma membrane, facilitating the conformational change required for kinase activation.

Substituted isophthalic acid esters achieve this through a highly optimized pharmacophore. The core isophthalate ring and its hydroxymethyl group provide the essential hydrogen bond donors and acceptors, while the dialkyl ester side chains act as the hydrophobic anchors that insert into the lipid bilayer.

PKC C1 domain activation pathway by isophthalate derivatives.

Structure-Activity Relationship (SAR) and Scaffold Evolution

Initial SAR studies utilized the X-ray crystal structure of the PKC δ C1b domain to design dialkyl 5-(hydroxymethyl)isophthalates[1]. The most promising compounds demonstrated the ability to displace radiolabeled phorbol ester ([³H]PDBu) from PKC α and δ at submicromolar concentrations[2].

Quantitative Biological Profiling

The table below summarizes the binding affinities and physicochemical properties of key isophthalate derivatives and subsequent scaffold-hopping attempts.

| Compound Class | Representative Ligand | Target | Binding Affinity (Kᵢ) | Lipophilicity (clogP) | Primary Cellular Effect |

| Isophthalate (HMI) | HMI-1a3 | PKC α, δ | 200–900 nM | 6.0–7.0 | Induces cell cycle arrest; down-regulates cyclins A, B1, D1, E. |

| Isophthalate (HMI) | HMI-1b11 | PKC α, δ | 200–900 nM | 6.0–7.0 | Modulates ERK1/2 phosphorylation; induces HeLa cell elongation. |

| Pyrimidine Analog | Multisubstituted Pyrimidines | PKC α | > 5000 nM | ≤ 5.0 | Diminished binding affinity; loss of potent cellular activity. |

The Scaffold Hopping Challenge: While HMIs exhibit potent biological activity, their lipophilicity values (clogP 6–7) exceed Lipinski's rule of five (logP ≤ 5). To improve drug-like properties, researchers attempted "scaffold hopping" by replacing the phenyl core with a multisubstituted pyrimidine ring[3]. The causality behind this design was to introduce nitrogen atoms that would lower the overall lipophilicity while maintaining the spatial arrangement of the hydrogen-bonding groups. However, contrary to computational docking predictions, the pyrimidine analogs exhibited drastically diminished binding affinity[3]. This underscores a critical field insight: the specific electronic distribution and structural rigidity of the isophthalic acid core are indispensable for optimal C1 domain engagement.

Cellular Activity: Beyond Simple Kinase Activation

Unlike classical phorbol esters, which often cause hyperactivation leading to tumor promotion, isophthalate derivatives exhibit a distinct and highly desirable biological profile. In human cervical cancer (HeLa) cells, active isophthalates like HMI-1a3 induce irreversible, non-necrotic, caspase-independent cell death and profound cell elongation[4].

Mechanistically, this is driven by the modulation of ERK1/2 phosphorylation and the subsequent down-regulation of the retinoblastoma (Rb) protein alongside cyclins A, B1, D1, and E[5]. Because these effects correlate strictly with the compound's binding affinity to the C1 domain, the system serves as a self-validating model: compounds that fail to bind the C1 domain in vitro consistently fail to induce cell cycle arrest in vivo[6].

Workflow for validating the biological activity of C1 domain ligands.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following methodologies detail the critical steps and the causality behind each experimental choice when evaluating substituted isophthalic acid esters.

Protocol A: Competitive Radioligand Binding Assay ([³H]PDBu Displacement)

This protocol quantifies the ability of the isophthalate derivative to displace a known radioactive ligand from the PKC C1 domain.

-

Lipid Vesicle Preparation:

-

Action: Sonicate a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) in an aqueous buffer to form unilamellar vesicles.

-

Causality: The C1 domain is unstructured in aqueous solution. It requires an anionic lipid surface (provided by PS) to fold correctly and expose its ligand-binding cleft. PC acts as a bulk structural lipid.

-

-

Protein-Ligand Incubation:

-

Action: Incubate recombinant PKC α or δ (or isolated C1b domains) with the lipid vesicles, 10–30 nM [³H]PDBu, and varying concentrations of the isophthalate derivative (0.1 µM to 50 µM). Include 1 mg/mL Bovine Serum Albumin (BSA) in the buffer.

-

Causality: BSA is critical because highly lipophilic HMIs (clogP > 6) will non-specifically adhere to plastic microplate walls. BSA acts as a carrier, keeping the drug in solution until it partitions into the lipid vesicles.

-

-

Separation and Quantification:

-

Action: Filter the mixture through polyethyleneimine-treated glass fiber filters. Wash rapidly with cold buffer.

-

Validation Metric: Measure retained radioactivity via liquid scintillation counting. Include a well with a massive excess of unlabeled PDBu (e.g., 10 µM) to define the "non-specific binding" baseline. The assay is only valid if specific binding constitutes >80% of the total signal.

-

Protocol B: Automated Live-Cell Morphological Profiling

Standard colorimetric assays (like MTT or LDH) are insufficient for profiling these compounds because they only measure metabolic activity, which can be confounded by cell cycle arrest.

-

Cell Seeding and Treatment:

-

Action: Seed HeLa cells in 96-well plates and allow 24 hours for adherence. Treat with HMI-1a3 (1–20 µM).

-

Causality: A 24-hour pre-incubation ensures cells are in the exponential growth phase, making anti-proliferative effects easily distinguishable from baseline stasis.

-

-

Continuous Phase-Contrast Imaging:

-

Action: Place the plate in an automated continuous cell culturing platform (e.g., Cell-IQ) with integrated phase-contrast optics. Capture images every 30–60 minutes for 72 hours.

-

Causality: Continuous imaging allows the precise mapping of the onset of cell elongation—a distinct phenotypic marker of isophthalate-induced C1 domain activation that endpoint assays completely miss[7].

-

-

Data Normalization:

-

Validation Metric: Normalize total cell counts and morphological parameters to the time-zero (T=0) image for each specific well. This self-corrects for minor variations in initial seeding density, ensuring that the reported anti-proliferative effect is a true representation of the drug's biological activity.

-

Conclusion

Substituted isophthalic acid esters represent a highly attractive, synthetically tractable alternative to natural C1 domain ligands. By leveraging a simple aromatic core to achieve the precise hydrogen-bonding and hydrophobic parameters required for PKC activation, these compounds offer a robust platform for modulating kinase activity. Their unique ability to induce cell cycle arrest and distinct morphological changes without the severe toxicity associated with traditional phorbol esters positions them as promising lead compounds for future oncological and neurodegenerative drug development.

References

-

Boije af Gennäs, G., Talman, V., Aitio, O., Ekokoski, E., Finel, M., Tuominen, R. K., & Yli-Kauhaluoma, J. (2009). Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C. Journal of Medicinal Chemistry, 52(13), 3969-3981.[Link]

-

Talman, V., Tuominen, R. K., Boije af Gennäs, G., Yli-Kauhaluoma, J., & Ekokoski, E. (2011). C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells. PLoS ONE, 6(5), e20053.[Link]

-

Talman, V., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLoS ONE, 13(4).[Link]

Sources

- 1. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C | PLOS One [journals.plos.org]

- 4. C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells | PLOS One [journals.plos.org]

- 7. C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Architecting the π-Electron Cavity: The Discovery, History, and Synthetic Utility of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester

Executive Summary In the realm of advanced organic synthesis, certain molecular building blocks serve as the keystones for entire subfields of theoretical chemistry. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) is one such foundational molecule. As a highly functionalized toluene derivative, it provides orthogonal reactivity handles that enable the construction of sterically congested macrocycles. This whitepaper explores its historical discovery, physicochemical profile, and the causal logic behind its experimental utilization—specifically detailing its critical role in the synthesis of non-benzenoid aromatic systems.

Historical Genesis: Probing the Aromatic Cavity

In the mid-20th century, the concept of aromaticity was largely confined to planar, unencumbered cyclic systems. This paradigm shifted dramatically in the 1960s when chemist Virgil Boekelheide and his colleagues embarked on a synthetic quest to create molecules with substituents physically trapped inside the cavity of a π-electron cloud.

To construct these sterically congested cyclophanes and dihydropyrenes, a highly specific, multi-functional building block was required. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester was utilized as a critical intermediate[1]. The molecule was meticulously chosen for its unique topology: a benzylic methyl group primed for radical functionalization, two ester groups for structural extension, and a methoxy group to tune the electronic properties of the aromatic core. This enabled the successful synthesis of trans-15,16-diethyldihydropyrene, a landmark achievement in physical organic chemistry[Boekelheide & Miyasaka, 1967][1].

Physicochemical Profiling

Understanding the physical and electronic parameters of 13979-74-3 is critical for predicting its solubility, reactivity, and behavior in complex synthetic workflows. The table below summarizes its core quantitative data[2].

| Property | Value |

| Chemical Name | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester |

| IUPAC Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |

| CAS Number | 13979-74-3 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| LogP | 1.57 |

| Topological Polar Surface Area (TPSA) | 61.83 Ų |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Mechanistic Pathways: The Logic of Orthogonal Reactivity

The true value of 13979-74-3 lies in its regioselective manipulability. The C2-methyl group is sterically shielded by the adjacent methoxycarbonyl groups. However, this steric encumbrance is offset by the electronic stabilization provided by the aromatic ring during radical formation.

Fig 1: Electronic and steric logic enabling selective benzylic bromination.

The foundational workflow developed by Boekelheide involves the radical benzylic bromination of 13979-74-3 to yield dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)[3]. This intermediate is subsequently reduced and coupled to form the macrocyclic precursors of the target dihydropyrene[1].

Fig 2: Synthetic pathway from 13979-74-3 to Boekelheide's dihydropyrene.

Experimental Methodology: Self-Validating Protocol for Benzylic Bromination

As an application scientist, I emphasize that experimental protocols must be robust, reproducible, and self-validating. The following procedure details the conversion of 13979-74-3 to its bromomethyl derivative, incorporating intrinsic quality control checkpoints to guarantee scientific integrity.

Objective: Selective radical bromination of the sterically hindered C2-methyl group.

Causality & Design: The C2-methyl group is flanked by two electron-withdrawing methoxycarbonyl groups, increasing its steric shielding but also stabilizing the resulting benzylic radical. Using N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) as a radical initiator ensures the reaction proceeds via a free-radical substitution ( SR ) pathway. This prevents electrophilic aromatic substitution on the methoxy-activated ring, ensuring absolute regioselectivity[3].

Step-by-Step Workflow:

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10.0 mmol (2.38 g) of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester in 50 mL of anhydrous acetonitrile.

-

Causality: Acetonitrile provides a polar, aprotic environment that solubilizes both the substrate and NBS while resisting halogenation itself.

-

-

Reagent Addition: Add 11.0 mmol of NBS and 0.5 mmol of AIBN.

-

Causality: A slight excess of NBS ensures complete conversion. A strictly catalytic amount of AIBN is sufficient to initiate the radical chain reaction upon thermal decomposition, preventing runaway side reactions.

-

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 80-82°C) for 3.5 hours[3]. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1).

-

Causality: Thermal energy cleaves AIBN to generate isobutyronitrile radicals, which abstract bromine from NBS to propagate the cycle.

-

-

Work-up: Cool the reaction to room temperature. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure.

-

Purification & Self-Validation: Purify the crude residue via silica gel flash chromatography to yield dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate as a solid (approx. 77% yield)[3].

-

Validation Checkpoint: Confirm success via ¹H-NMR. The protocol is validated by the disappearance of the sharp singlet at ~2.3 ppm (Ar-CH₃) and the appearance of a new, downfield benzylic singlet at ~4.5 ppm (Ar-CH₂Br).

-

Modern Applications in Materials and Pharmaceuticals

Beyond its historical role in theoretical organic chemistry, the structural motif of 13979-74-3 has found profound modern applications. The rigid 1,3-dicarboxylate geometry is an ideal ligand precursor for Metal-Organic Frameworks (MOFs), providing a geometrically constrained node for porous materials. Furthermore, the methoxy group serves as a versatile handle for late-stage functionalization (e.g., demethylation to a phenol) in the synthesis of complex pharmaceutical active ingredients.

References

-

Boekelheide, V., & Miyasaka, T. (1967). Aromatic Molecules Bearing Substituents within the Cavity of the π-Electron Cloud. Synthesis of trans-15,16-Diethyldihydropyrene. Journal of the American Chemical Society, 89(7), 1709–1714. Retrieved from[Link]

-

Molaid. (n.d.). dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1. Retrieved from[Link]

Sources

Theoretical Properties and Derivatization Workflows of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester

A Technical Guide for Advanced Scaffold Functionalization in Drug Discovery and Material Science

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry and advanced materials science, the selection of a core scaffold dictates the downstream trajectory of molecular design. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) represents a highly privileged, heavily functionalized aromatic building block[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic platform. The spatial arrangement of its substituents—a central benzylic methyl group flanked by two electron-withdrawing methyl ester moieties, with an electron-donating methoxy group in the para position—creates a system of orthogonal reactivity. This allows researchers to selectively functionalize specific zones of the molecule without requiring exhaustive protection-deprotection synthetic gymnastics.

Physicochemical Profiling & Structural Dynamics

Understanding the theoretical physicochemical properties of a scaffold is critical before integrating it into a high-throughput screening (HTS) library or a polymer matrix. The properties of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester are summarized below[1]:

| Property | Theoretical Value | Strategic Implication |

| Molecular Formula | C₁₂H₁₄O₅ | Provides a dense array of functional handles within a low molecular weight framework. |

| Molecular Weight | 238.24 g/mol | Highly efficient ligand efficiency (LE) potential; leaves ample "weight budget" for further derivatization. |

| LogP | ~1.58 | Optimal lipophilicity. Balances aqueous solubility with lipid membrane permeability. |

| TPSA | 61.83 Ų | Falls perfectly within the < 140 Ų threshold for excellent cellular permeability. |

| H-Bond Donors | 0 | Minimizes desolvation penalties when entering hydrophobic target binding pockets. |

| H-Bond Acceptors | 5 | Allows for robust interaction with basic residues (e.g., Lysine, Arginine) in target proteins. |

| Rotatable Bonds | 3 | Maintains a rigid core while allowing ester flexibility for induced-fit target binding. |

Causality in Design: The calculated LogP (1.58) and TPSA (61.83 Ų) place this molecule optimally within Lipinski's Rule of Five[1]. The absence of hydrogen bond donors ensures that the molecule does not suffer from high desolvation energy costs when transitioning from an aqueous physiological environment into a lipophilic protein binding cleft.

Orthogonal Reactivity & Mechanistic Pathways

The true utility of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester lies in its derivatization potential. The molecule is typically synthesized via the esterification of its upstream precursor, 2,6-Dicarboxy-4-methoxy-toluene (CAS: 13979-73-2)[2].

From the dimethyl ester, the most critical activation step is the functionalization of the C2-methyl group. Despite the steric shielding and inductive electron-withdrawing effects of the adjacent ester groups, the benzylic position is highly susceptible to radical halogenation. Using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN), the molecule can be converted to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)[3]. This bromomethyl intermediate acts as a powerful electrophile, enabling downstream nucleophilic substitutions, such as amination to form 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester (CAS: 47141-04-8)[4].

Fig 1: Mechanistic derivatization pathway of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.

Validated Protocol: Benzylic Activation via Radical Bromination

To utilize this scaffold effectively, the radical bromination of the benzylic methyl group must be executed with high fidelity. The following protocol is engineered as a self-validating system , ensuring that each step has a clear mechanistic rationale and an analytical checkpoint[3].

Objective: Synthesis of dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (Target Yield: ~77%)[3].

-

Step 1: System Preparation & Degassing

-

Action: Dissolve 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 eq) in anhydrous acetonitrile. Sparge the solution with inert Argon gas for 15 minutes.

-

Causality: Molecular oxygen is a diradical. If present, it will rapidly quench the carbon-centered benzylic radical intermediate, terminating the propagation chain and severely depressing the yield.

-

-

Step 2: Reagent Addition & Thermal Initiation

-

Action: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq). Elevate the reaction temperature to 80°C.

-

Causality: AIBN requires thermal energy (~80°C) to undergo homolytic cleavage, expelling nitrogen gas and generating the initiating isobutyronitrile radicals. NBS is chosen over elemental Br₂ because it provides a low, steady-state concentration of bromine radicals, preventing unwanted electrophilic aromatic substitution on the electron-rich methoxy-bearing ring[3].

-

-

Step 3: Propagation & Monitoring

-

Action: Stir the reaction under reflux for 3.5 hours[3].

-

Causality: The 3.5-hour window allows for complete conversion while minimizing the risk of over-bromination (forming the dibromomethyl byproduct), which occurs if the reaction is left unchecked.

-

-

Step 4: Quenching & Isolation

-

Action: Cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate.

-

Causality: The thiosulfate acts as a reducing agent, safely neutralizing any unreacted electrophilic bromine species into inert bromide ions, preventing post-extraction degradation.

-

-

Step 5: Analytical Self-Validation (QA/QC)

-

Action: Analyze the crude product via ¹H NMR and LC-MS.

-

Validation Logic: The protocol is deemed successful only if the ¹H NMR spectrum shows the complete disappearance of the Ar-CH₃ singlet (typically around 2.4 ppm) and the emergence of a new, deshielded singlet at ~4.5 ppm, corresponding to the newly formed Ar-CH₂-Br protons. LC-MS must show a characteristic 1:1 isotopic M / M+2 peak cluster, definitively proving the incorporation of a single bromine atom.

-

Applications in Advanced Therapeutics and Materials

The functionalized derivatives of this scaffold serve dual purposes across distinct scientific domains:

In Drug Discovery: The rigid isophthalate core acts as an exceptional spatial director in the design of bivalent ligands or PROTACs (Proteolysis Targeting Chimeras). By utilizing the dicarboxylate arms, researchers can project pharmacophores at specific, predictable angles. The methoxy group serves to occupy hydrophobic pockets or modulate the electron density of the aromatic ring, enhancing binding affinity[2]. Furthermore, downstream derivatives like 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester introduce basic amine centers, which are critical for modulating hERG liability and improving pharmacokinetic distribution[4].

In Polymer and Material Science: Beyond small-molecule therapeutics, this scaffold is a vital monomeric building block. The ester groups can be reduced to yield 2,6-Bis-hydroxymethyl-4-methoxy-toluene (CAS: 14542-72-4). This diol is highly sought after in the synthesis of specialized polyurethanes and polyesters. The incorporation of the pendant methoxy group disrupts polymer chain packing, thereby lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting advanced materials.

References

- 13979-74-3 | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester - ChemScene Source: ChemScene URL

- Cas 13979-73-2, 2,6-Dicarboxy-4-methoxy-toluol - LookChem Source: LookChem URL

- dimethyl 2-(bromomethyl)

- 2-(2-Dimethylamino-ethyl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Cas 13979-73-2,2,6-Dicarboxy-4-methoxy-toluol | lookchem [lookchem.com]

- 3. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]

- 4. 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS号 47141-04-8 - 摩熵化学 [molaid.com]

Methodological & Application

Application Note: De Novo Synthesis Protocol for 5-Methoxy-2-methylisophthalic Acid Dimethyl Ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate (CAS: 13979-74-3)

Introduction & Mechanistic Rationale